

Physicochemical Properties of 2-lodo-2-methylpentane: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-2-methylpentane is a tertiary alkyl halide with the chemical formula C₆H₁₃I. Its structure consists of a pentane backbone with an iodine atom and a methyl group both attached to the second carbon atom. This molecule serves as a valuable intermediate in organic synthesis, particularly in the introduction of the 2-methylpentan-2-yl group into various molecular scaffolds. Its reactivity is largely dictated by the carbon-iodine bond, which is the weakest among the carbon-halogen bonds, making it a good leaving group in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Data Presentation

Quantitative data on the physicochemical properties of **2-Iodo-2-methylpentane** is limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data.

Table 1: General and Computed Physicochemical Properties



Property	Value	Source
Molecular Formula	C ₆ H ₁₃ I	INVALID-LINK
Molecular Weight	212.07 g/mol	INVALID-LINK
XLogP3-AA (Computed)	3.8	INVALID-LINK
Hydrogen Bond Donor Count (Computed)	0	INVALID-LINK
Hydrogen Bond Acceptor Count (Computed)	0	INVALID-LINK
Rotatable Bond Count (Computed)	2	INVALID-LINK
Exact Mass (Computed)	212.00620 Da	INVALID-LINK
Topological Polar Surface Area (Computed)	0 Ų	INVALID-LINK
Complexity (Computed)	48.1	INVALID-LINK

Table 2: Experimental Chromatographic Data

Property	Value	Source
Normal Alkane Retention Index (Non-polar column, isothermal)	960	INVALID-LINK

Note: Experimental values for properties such as melting point, boiling point, density, and water solubility are not readily available in the surveyed literature.

Experimental Protocols Synthesis of 2-lodo-2-methylpentane from 2-Methyl-2pentanol



The synthesis of **2-lodo-2-methylpentane**, a tertiary alkyl iodide, is most commonly achieved through the nucleophilic substitution of a tertiary alcohol, 2-methyl-2-pentanol, using a source of iodide. The following protocol is a representative procedure based on established methods for the synthesis of tertiary alkyl iodides.

Materials:

- 2-Methyl-2-pentanol
- Concentrated Hydroiodic Acid (HI) or a mixture of Sodium Iodide (NaI) and a strong acid (e.g., H₃PO₄)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Separatory funnel
- Round-bottom flask
- Reflux condenser
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-2-pentanol.
- Addition of Reagents: Cool the flask in an ice bath. Slowly add an equimolar amount of cold, concentrated hydroiodic acid. Alternatively, a mixture of sodium iodide and a slight excess of a non-oxidizing strong acid like phosphoric acid can be used.



- Reaction: Allow the mixture to stir at room temperature. The reaction is typically rapid for tertiary alcohols. Gentle warming may be applied to ensure completion, but this should be done with caution to avoid elimination side-products.
- Work-up: Transfer the reaction mixture to a separatory funnel. Add cold diethyl ether to extract the product.
- Washing: Wash the organic layer sequentially with:
 - Cold water to remove the excess acid.
 - Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
 - Saturated aqueous sodium thiosulfate solution to remove any dissolved iodine (indicated by a purple or brown color in the organic layer).
 - Brine to remove dissolved water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent. The solvent can be removed by rotary
 evaporation. The crude product can be further purified by distillation to yield pure 2-lodo-2methylpentane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The purity and identity of **2-lodo-2-methylpentane** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a DB-5ms or equivalent 5% phenyl-methylpolysiloxane column).
- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).



- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Scan Mode: Full scan.

Sample Preparation:

• Dissolve a small amount of the purified **2-lodo-2-methylpentane** in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 1 mg/mL.

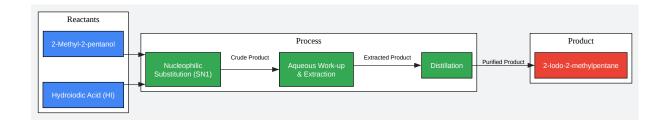
Data Analysis:

- The retention time of the peak corresponding to 2-lodo-2-methylpentane can be used for identification by comparison with a standard if available.
- The mass spectrum should show a molecular ion peak (M⁺) at m/z 212. The fragmentation pattern will be characteristic of the molecule, with prominent peaks corresponding to the loss of an iodine atom (m/z 85, the tertiary hexyl carbocation) and other alkyl fragments.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of **2-lodo-2-methylpentane** from 2-methyl-2-pentanol.





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Caption: Synthetic workflow for **2-lodo-2-methylpentane**.

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